

An In-depth Technical Guide to 2,3,4,5,6-Pentamethylheptane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3,4,5,6-Pentamethylheptane**

Cat. No.: **B3050641**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited experimental data is publicly available for **2,3,4,5,6-pentamethylheptane**. This guide provides available computed data for the target compound and incorporates experimental data from its well-studied isomer, 2,2,4,6,6-pentamethylheptane (isododecane), for comparative purposes. The experimental protocols described are representative methods for this class of compounds.

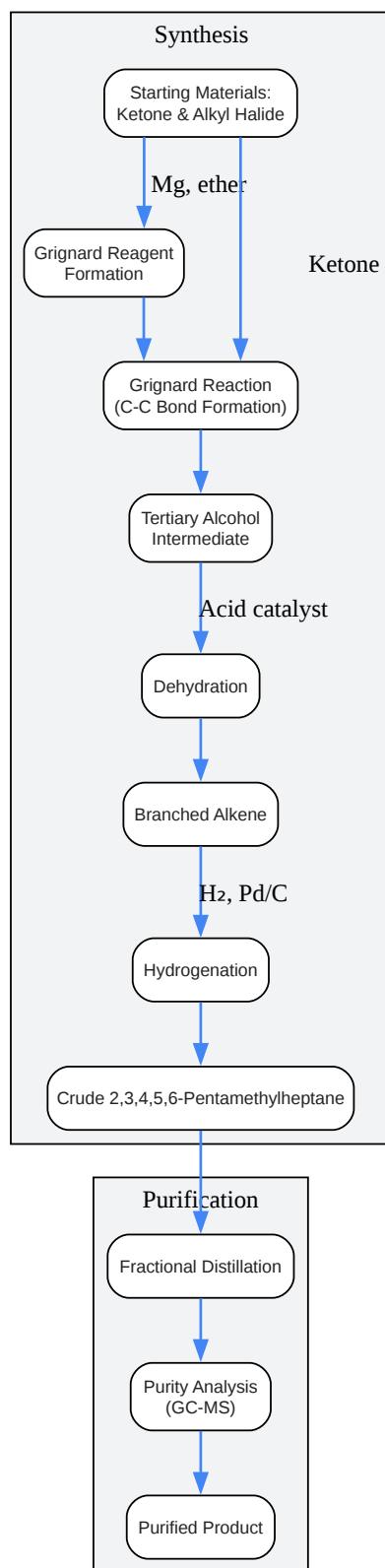
Introduction

2,3,4,5,6-Pentamethylheptane is a highly branched aliphatic hydrocarbon with the chemical formula C₁₂H₂₆. As an isomer of dodecane, it belongs to a class of compounds that are generally characterized by their low reactivity, hydrophobicity, and utility as nonpolar solvents. While specific applications for **2,3,4,5,6-pentamethylheptane** are not widely documented, its physical and chemical properties are of interest in fields requiring tailored solvent characteristics, and as a reference compound in analytical chemistry. This technical guide provides a summary of its known properties, a plausible synthetic route, and general experimental protocols relevant to its handling and purification.

Chemical and Physical Properties

The CAS number for **2,3,4,5,6-pentamethylheptane** is 27574-98-7.^[1] A summary of its computed properties and the experimental properties of its isomer, 2,2,4,6,6-pentamethylheptane (isododecane), are presented in Table 1 for comparison.

Table 1: Physicochemical Properties of Pentamethylheptane Isomers


Property	2,3,4,5,6-Pentamethylheptane (Computed/Estimated)	2,2,4,6,6-Pentamethylheptane (Isododecane) (Experimental)
CAS Number	27574-98-7[1]	13475-82-6 / 31807-55-3
Molecular Formula	C ₁₂ H ₂₆ [1]	C ₁₂ H ₂₆ [2]
Molecular Weight	170.33 g/mol [1]	170.34 g/mol [2]
Boiling Point	195 °C (estimated)	175 - 178 °C[2]
Melting Point	-50.8 °C (estimated)	-81 °C[2]
Density	0.775 g/cm ³ (estimated)	0.74 g/cm ³ (at 15 °C)[2]
Refractive Index	1.4324 (estimated)	1.4190[2]
Flash Point	Not Available	45 °C[2]
Viscosity	Not Available	~1 cP (at 20 °C)[3]
Solubility	Insoluble in water (predicted)	Insoluble in water; soluble in many organic solvents[2]

Synthesis and Purification

A specific, documented laboratory synthesis for **2,3,4,5,6-pentamethylheptane** is not readily available in the literature. However, a plausible synthetic route can be devised based on established organic chemistry principles for the formation of highly branched alkanes, such as through a Grignard reaction followed by dehydration and hydrogenation.

Proposed Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a highly branched alkane.

[Click to download full resolution via product page](#)

Caption: Proposed synthesis and purification workflow for **2,3,4,5,6-pentamethylheptane**.

Experimental Protocols

This protocol describes a general method for synthesizing a tertiary alcohol, a key intermediate for a highly branched alkane.[4][5]

- Preparation of the Grignard Reagent:
 - All glassware must be oven-dried to exclude moisture.
 - In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine magnesium turnings (1.2 equivalents) and anhydrous diethyl ether.
 - Slowly add a solution of the appropriate alkyl halide (e.g., 2-bromopropane, 1.0 equivalent) in anhydrous diethyl ether to the magnesium suspension. The reaction is exothermic and may require initial heating to start.
 - Once initiated, maintain a gentle reflux until the magnesium is consumed.
- Reaction with a Ketone:
 - Cool the Grignard reagent to 0 °C in an ice bath.
 - Slowly add a solution of a suitable ketone (e.g., 3,4-dimethyl-2-pentanone, 1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent with stirring.
 - After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
- Work-up and Dehydration:
 - Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
 - Separate the organic layer and extract the aqueous layer with diethyl ether.
 - Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.

- Dehydrate the alcohol by heating with an acid catalyst (e.g., p-toluenesulfonic acid) and removing the water formed.
- Hydrogenation:
 - Dissolve the resulting branched alkene in a suitable solvent (e.g., ethanol or ethyl acetate).
 - Add a catalytic amount of palladium on carbon (Pd/C).
 - Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir until the reaction is complete (monitored by TLC or GC).
 - Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude alkane.

Fractional distillation is a suitable method for purifying volatile, thermally stable liquids like alkanes, especially for separating them from impurities with different boiling points.[\[6\]](#)

- Apparatus Setup:
 - Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
 - Place a stir bar or anti-bumping granules in the distillation flask.
- Distillation Procedure:
 - Charge the crude alkane into the distillation flask.
 - Heat the flask gently using a heating mantle.
 - Observe the vapor rising through the fractionating column. Maintain a slow and steady rate of distillation to ensure good separation.
 - Collect the fraction that distills at the expected boiling point of the target compound. The temperature should remain constant during the collection of a pure fraction.

Biological Activity and Toxicology

There is no specific information in the scientific literature regarding the biological activity or signaling pathways of **2,3,4,5,6-pentamethylheptane**. In general, highly branched alkanes are considered to have low acute toxicity. However, like other hydrocarbons, they can act as skin irritants upon prolonged contact and may cause lung damage if aspirated.

Conclusion

2,3,4,5,6-Pentamethylheptane is a highly branched alkane for which detailed experimental data is scarce. This guide has provided its known identifiers and computed properties, alongside experimental data for a closely related isomer to offer a comparative physicochemical profile. A plausible, though not explicitly documented, synthetic pathway via a Grignard reaction, followed by dehydration and hydrogenation, has been outlined with representative experimental protocols. The lack of data on its biological activity underscores the need for further research to fully characterize this compound and its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,4,5,6-Pentamethylheptane | C12H26 | CID 10910000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. haltermann-carless.com [haltermann-carless.com]
- 3. Isododecane | 31807-55-3 [chemicalbook.com]
- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,3,4,5,6-Pentamethylheptane]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b3050641#2-3-4-5-6-pentamethylheptane-cas-number-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com